Mutant-Selective Binding Affinity: H1047R Knock-in vs. Wild-Type PI3Kα
(R)-Phe-A110/B319 is reported to exhibit a 20-fold higher affinity for the p110α H1047R mutant within the p110α/p85α PI3K complex compared to the wild-type complex . This selectivity was established through affinity-based selections from a stereodefined DEL, where the enrichment fingerprints for building block combination A110/B319 were markedly stronger against the mutant protein [1]. In validation experiments, compounds from the A110/B319 series (compounds 22 and 23) showed strong binding signal in small-molecule ELISA against H1047R mutant PI3K, while the signal against wild-type PI3K was negligible, confirming the selectivity translated to off-DNA synthesized compounds [1].
| Evidence Dimension | Binding Affinity (fold-selectivity) |
|---|---|
| Target Compound Data | 20-fold higher affinity for H1047R mutant |
| Comparator Or Baseline | Wild-type p110α/p85α PI3K complex |
| Quantified Difference | 20-fold selectivity window |
| Conditions | Affinity selections from DNA-encoded library; Validation by small-molecule ELISA (in triplicate, error bars shown) [1] |
Why This Matters
This 20-fold selectivity window is the mechanistic foundation for using (R)-Phe-A110/B319 as a 'conditional switch' in CAR-T therapy, ensuring the hapten anchors preferentially to tumor cells expressing the oncogenic mutant, thereby localizing the immune response.
- [1] Favalli, N., Bassi, G., Pellegrino, C., et al. Stereo- and regiodefined DNA-encoded chemical libraries enable efficient tumour-targeting applications. Nature Chemistry 13, 540–548 (2021); Figure 4c. View Source
